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Compound of Interest

Compound Name: 2-m-Tolylamino-thiazol-4-one

Cat. No.: B1487017 Get Quote

An In-Depth Technical Guide to 2-(m-Tolylamino)-thiazol-4-one: Structure, Synthesis, and

Scientific Context

Introduction
The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of

numerous natural products and synthetic compounds with significant therapeutic value.[1]

Within this class, 2-aminothiazole derivatives have emerged as a "privileged scaffold,"

demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory,

antimicrobial, and kinase inhibitory effects.[2][3][4] This guide focuses on a specific, yet

representative, member of this family: 2-(m-Tolylamino)-thiazol-4-one. As a Senior Application

Scientist, this document is structured to provide researchers, chemists, and drug development

professionals with a comprehensive understanding of this molecule, moving beyond simple

data recitation to explain the causality behind its chemical logic, synthesis, and potential

applications. We will delve into its precise chemical identity, provide a validated protocol for its

synthesis, detail methods for its characterization, and place it within the broader context of

modern drug discovery.

Chemical Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of all subsequent research.

This section defines the nomenclature, structural features, and key properties of 2-(m-

Tolylamino)-thiazol-4-one.
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IUPAC Nomenclature and Synonyms
The systematic name for this compound, following IUPAC conventions, clarifies the precise

arrangement of its constituent atoms.

Preferred IUPAC Name: 2-((3-methylphenyl)amino)thiazol-4(5H)-one

Common Name: 2-m-Tolylamino-thiazol-4-one

Tautomeric Form Name: 2-((3-methylphenyl)imino)thiazolidin-4-one[5]

The "(5H)" designation in the primary IUPAC name is crucial, as it specifies the location of the

saturated carbon at position 5 of the thiazole ring, distinguishing it from other potential isomers.

Chemical Structure and Tautomerism
Like many 2-amino-4-thiazolone derivatives, this compound exists as a mixture of two rapidly

interconverting tautomers: the amino form and the imino form.[6] This prototropic tautomerism

is a critical feature, influencing the molecule's reactivity, hydrogen bonding capability, and

interaction with biological targets. The equilibrium between these forms can be influenced by

factors such as solvent polarity and solid-state packing forces.

Caption: Prototropic tautomerism of the title compound.

Physicochemical Properties
The fundamental properties of a compound are essential for experimental design, including

solvent selection, dosage calculations, and analytical method development. The data below are

calculated based on the chemical structure.
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Property Value Source

Molecular Formula C₁₀H₁₀N₂OS [7][8]

Molecular Weight 206.26 g/mol [7][8]

Monoisotopic Mass 206.05139 Da [5]

XLogP3 (Predicted) 2.3 [5]

Hydrogen Bond Donor Count 1 [9]

Hydrogen Bond Acceptor

Count
3 [9]

Rotatable Bond Count 2 [9]

Topological Polar Surface Area 70.8 Å² [9]

Synthesis and Mechanistic Insights
The construction of the 2-aminothiazole scaffold is a well-trodden path in organic synthesis,

with the Hantzsch thiazole synthesis being a primary and reliable method.[10][11] This section

provides a detailed protocol for the synthesis of 2-(m-Tolylamino)-thiazol-4-one, grounded in

established chemical principles.

Synthetic Workflow Overview
The synthesis is a two-component condensation reaction. The logical flow involves the reaction

of a nucleophilic sulfur compound (a substituted thiourea) with an electrophilic α-halo carbonyl

compound, leading to cyclization.

1-(m-tolyl)thiourea

S-alkylation Intermediate
(Isothiouronium Salt)Ethyl Chloroacetate

Sodium Ethoxide (Base)

 S-alkylation 
2-(m-Tolylamino)-thiazol-4-one

 Intramolecular
Cyclization 
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Caption: Synthetic workflow for 2-(m-Tolylamino)-thiazol-4-one.

Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality for key steps

is explained to provide a deeper understanding of the transformation.

Materials:

1-(m-tolyl)thiourea

Ethyl chloroacetate

Anhydrous ethanol

Sodium metal (or 21% sodium ethoxide solution in ethanol)

Glacial acetic acid

Deionized water

Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

Preparation of Base (Catalyst): In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving a

stoichiometric equivalent of sodium metal in anhydrous ethanol. Rationale: Sodium ethoxide

acts as a base to deprotonate the thiourea, enhancing its nucleophilicity for the initial S-

alkylation step.

Addition of Thiourea: To the stirred sodium ethoxide solution, add one equivalent of 1-(m-

tolyl)thiourea. Stir at room temperature for 15-20 minutes until a homogenous solution or

suspension is formed.
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Addition of Electrophile: Add one equivalent of ethyl chloroacetate dropwise to the mixture.

An exothermic reaction may be observed. Rationale: This is the key S-alkylation step where

the sulfur atom of the thiourea attacks the electrophilic carbon of the chloroacetate,

displacing the chloride leaving group.[12]

Cyclization Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and

maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer

Chromatography (TLC). Rationale: The elevated temperature provides the necessary

activation energy for the intramolecular cyclization, where a nitrogen atom attacks the ester

carbonyl, followed by the elimination of ethanol to form the stable thiazolone ring.

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature

and concentrate it under reduced pressure using a rotary evaporator.

Precipitation: Redissolve the crude residue in a minimal amount of hot water and acidify to

pH 5-6 with glacial acetic acid. A precipitate should form upon cooling. Rationale:

Acidification protonates any remaining basic species and helps induce precipitation of the

neutral organic product, which is less soluble in the aqueous acidic medium.

Purification: Collect the solid product by vacuum filtration and wash it with cold deionized

water. The crude product can be further purified by recrystallization from a suitable solvent

(e.g., ethanol/water) to yield the pure 2-(m-Tolylamino)-thiazol-4-one.[10]

Structural Characterization
Confirmation of the product's identity and purity is non-negotiable. A combination of

spectroscopic methods provides an unambiguous structural fingerprint of the molecule.
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Technique Expected Observations

¹H NMR

Aromatic Protons: Complex multiplet signals

between δ 7.0-7.5 ppm corresponding to the

four protons on the m-tolyl ring. CH₃ Protons: A

singlet around δ 2.3 ppm for the methyl group.

CH₂ Protons: A singlet around δ 3.9-4.2 ppm for

the methylene group at position 5 of the

thiazolone ring. NH Proton: A broad singlet,

potentially exchangeable with D₂O, typically

downfield (> δ 9.0 ppm). Tautomerism may lead

to signal broadening or duplication.[6]

¹³C NMR

Carbonyl Carbon (C=O): A signal in the range of

δ 170-180 ppm. Imino/Amino Carbon (C=N/C-

N): A signal around δ 160-175 ppm. Aromatic

Carbons: Multiple signals in the δ 110-140 ppm

region. CH₂ Carbon: A signal around δ 35-45

ppm. CH₃ Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy

N-H Stretch: A broad absorption band around

3200-3400 cm⁻¹. C=O Stretch (Amide): A

strong, sharp absorption band around 1680-

1720 cm⁻¹. C=N Stretch: An absorption band

around 1600-1650 cm⁻¹. C-H Aromatic/Aliphatic

Stretches: Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

[M+H]⁺: The mass spectrum should show a

prominent molecular ion peak corresponding to

the protonated molecule (m/z ≈ 207.06).

Pharmacological Context and Potential Applications
The synthesis of a novel compound is often driven by its potential utility. The 2-arylamino-

thiazol-4-one scaffold is of significant interest to the drug development community due to its

proven track record as a pharmacophore.

A Privileged Scaffold in Drug Discovery
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Thiazole-containing compounds are integral to a number of approved drugs, including the

kinase inhibitor Dasatinib.[13] The 2-aminothiazole moiety is particularly effective as it can

engage in multiple non-covalent interactions (hydrogen bonding, π-stacking) with biological

targets, making it a versatile building block for designing inhibitors of enzymes like kinases,

which are frequently dysregulated in diseases such as cancer.[1]

Review of Biological Activities in Related Analogs
Anticancer Activity: Numerous derivatives of the 2-aminothiazole core have demonstrated

potent antiproliferative activity against various cancer cell lines.[13][14] The mechanism often

involves the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs).

Kinase Inhibition: The thiazole ring is a key feature in many multi-target kinase inhibitors

designed to treat complex diseases like Alzheimer's.[1] The nitrogen and sulfur atoms can

act as hydrogen bond acceptors, while the appended aryl group (the m-tolyl group in this

case) can occupy hydrophobic pockets in the ATP-binding site of kinases.

Antimicrobial and Anti-inflammatory Effects: Research has also highlighted the potential of 2-

aminothiazole derivatives as antibacterial, antifungal, and anti-inflammatory agents,

broadening their therapeutic potential.[3][4]

Conclusion
2-(m-Tolylamino)-thiazol-4-one stands as an exemplary model of the 2-aminothiazole class of

heterocyclic compounds. Its structure, characterized by key functional groups and tautomeric

equilibrium, provides a rich platform for chemical modification and biological interaction. The

synthetic pathway, rooted in the classical Hantzsch reaction, is robust and allows for facile

generation of the core scaffold. Based on extensive literature on analogous structures, this

compound holds significant potential as a lead structure for the development of novel

therapeutics, particularly in the areas of oncology and kinase-mediated diseases. This guide

provides the foundational knowledge necessary for researchers to synthesize, characterize,

and strategically deploy this valuable chemical entity in their drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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